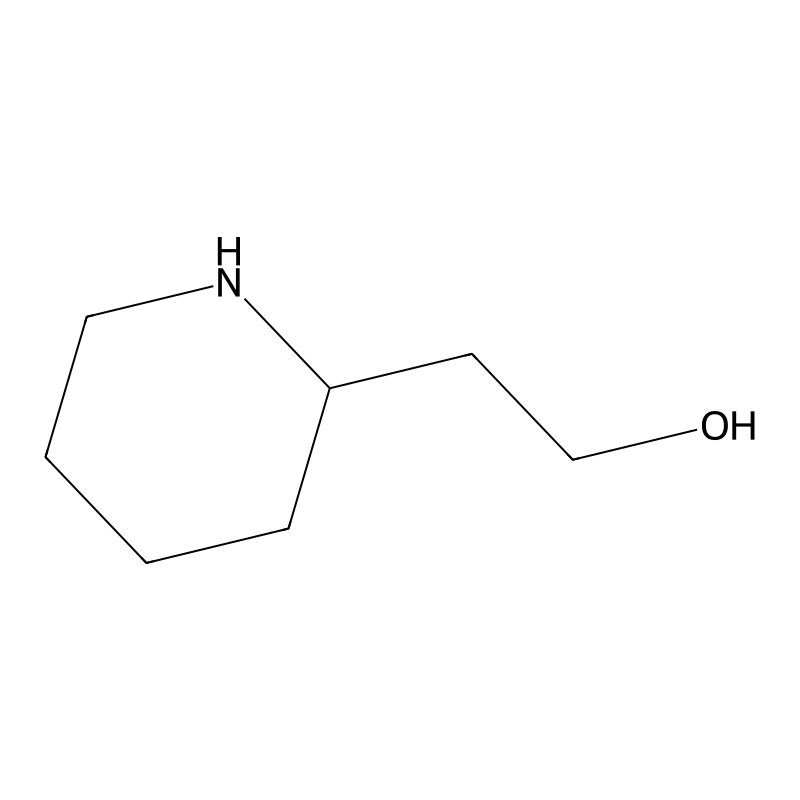

2-Piperidineethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Carbon Capture and Storage (CCS)

One of the most promising research areas for 2-PE lies in its ability to capture carbon dioxide (CO₂) from industrial flue gas emissions. CO₂ is a major greenhouse gas, and capturing and storing it can significantly contribute to mitigating climate change. 2-PE demonstrates several advantages over other commonly used CO₂ capture solvents:

- High CO₂ absorption capacity: Studies have shown that 2-PE can absorb significantly more CO₂ than traditional amine-based solvents like monoethanolamine (MEA) [].

- Lower regeneration energy: Unlike MEA, which requires high temperatures for CO₂ desorption, 2-PE can be regenerated at lower temperatures, reducing energy consumption [].

- Improved stability: 2-PE exhibits superior resistance to degradation compared to MEA, making it a potentially more cost-effective option for long-term CO₂ capture applications [].

Although promising, research on 2-PE for CCS is still ongoing. Further studies are needed to address challenges such as optimizing the capture process, minimizing solvent losses, and ensuring environmental safety during large-scale deployment.

Other Potential Applications

Beyond CCS, 2-PE is being explored for other potential applications in scientific research, including:

- Biomedical research: 2-PE derivatives are being investigated for their potential use in drug development and as building blocks for novel materials with biomedical applications [].

- Organic synthesis: The unique properties of 2-PE make it a potential candidate for use as a catalyst or reaction intermediate in organic synthesis [].

2-Piperidineethanol is a chiral compound characterized by a piperidine ring with a hydroxyl group at the second carbon position. Its molecular formula is C₇H₁₅NO, and it is recognized for its versatile reactivity due to the presence of both an amine and an alcohol functional group. This dual functionality makes 2-piperidineethanol a valuable intermediate in organic synthesis, particularly in the production of various natural and synthetic compounds. The compound exhibits a stereocenter at position two of the piperidine skeleton, which enhances its utility in enantioselective synthesis .

Currently, there is no scientific research readily available on the specific mechanism of action of 2-Piperidineethanol in biological systems.

2-Piperidineethanol is classified as a hazardous material []. Here are some key safety points:

- Harmful if swallowed, inhaled, or absorbed through skin: Data on specific toxicity is limited, but caution is advised [].

- Causes severe skin burns and eye damage: Wear appropriate personal protective equipment (PPE) when handling [].

- May be flammable: Specific flash point data is not available, but handle with care around open flames [].

- Hydrogenation: 2-Piperidineethanol can be synthesized through the catalytic hydrogenation of 2-pyridineethanol, yielding high selectivity and minimizing byproduct formation .

- Enzymatic Reactions: The compound can undergo enzymatic resolution, allowing for the separation of enantiomers, which is crucial for synthesizing enantiopure compounds .

- Carbon Dioxide Absorption: It reacts with carbon dioxide to form bicarbonate, making it useful in carbon capture technologies .

2-Piperidineethanol has shown potential biological activities, particularly in the realm of medicinal chemistry. Its derivatives are explored for their roles as:

- Pharmacological Agents: Compounds derived from 2-piperidineethanol have been investigated for their effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

- Chiral Building Blocks: Its chiral nature allows it to serve as a precursor for biologically active molecules, including piperidine alkaloids .

The synthesis of 2-piperidineethanol can be achieved through various methods:

- Catalytic Hydrogenation: This method involves hydrogenating 2-pyridineethanol in the presence of a catalyst (e.g., ruthenium oxide) under controlled conditions to yield 2-piperidineethanol with minimal side products .

- Enzymatic Resolution: Utilizing enzymes such as pig liver esterase allows for the selective hydrolysis of esters derived from 2-piperidineethanol, leading to enantiomerically enriched products .

- Alternative Synthetic Routes: Other methods include reductive cleavage of cyclic salts of pyridine-N-oxide and various oxidation techniques .

The applications of 2-piperidineethanol are diverse and include:

- Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Carbon Capture: Due to its ability to form bicarbonate upon reaction with carbon dioxide, it is explored as a solvent in carbon capture technologies .

- Chiral Synthesis: Its chiral nature makes it suitable for producing enantiopure compounds used in drug development .

Studies have shown that 2-piperidineethanol interacts effectively with carbon dioxide, forming bicarbonate solutions that exhibit desirable properties for capturing CO₂. The kinetics of this reaction have been characterized extensively, demonstrating its potential for environmental applications in reducing greenhouse gases . Additionally, its interactions with various enzymes during resolution processes highlight its versatility in synthetic chemistry.

Several compounds share structural similarities with 2-piperidineethanol. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Piperidinylethanol | Piperidine derivative | Hydroxyl group at position one |

| 3-Piperidinylpropanol | Piperidine derivative | Longer alkyl chain; different steric properties |

| N-Methyl-2-piperidineethanol | N-methylated derivative | Methyl substitution alters reactivity |

| 2-(2-Hydroxyethyl)pyridine | Pyridine derivative | Lacks the piperidine ring; different reactivity |

Each compound exhibits distinct reactivity patterns and biological activities due to variations in their functional groups and stereochemistry.

Ruthenium-Catalyzed Hydrogenation of 2-Pyridineethanol Derivatives

The hydrogenation of 2-pyridineethanol to 2-piperidineethanol is most effectively achieved using ruthenium-based catalysts under high-pressure conditions. Ruthenium dioxide (RuO₂) and ruthenium on carbon (Ru/C) are preferred due to their high activity and selectivity. Key parameters include:

- Temperature: 90–120°C (optimized at 100–120°C)

- Hydrogen Pressure: 34.5–345 bar (500–5000 psig)

- Catalyst Loading: 0.15 g Ru per mole of substrate (3–10 wt% on supports)

- Solvent: Piperidine or substituted piperidines (10–1000 mol% relative to substrate)

These conditions minimize side reactions, such as N-methylation, while achieving >80% yields. For example, hydrogenation of 246 g 2-pyridineethanol with 5% Ru/C at 150°C and 34.5 bar yielded 84.1% 2-piperidineethanol, with trace byproducts (e.g., N-methyl-2-(2-hydroxyethyl)piperidine).

Table 1: Comparative Hydrogenation Yields with Ru Catalysts

| Catalyst | Pressure (bar) | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| 5% Ru/C | 34.5 | 150 | 84.1 | 0.1 |

| RuO₂ | 69.0 | 120 | 91.7 | 0.5 |

| Ru/C (recycled) | 103.5 | 110 | 88.2 | 1.2 |

Data adapted from patents and published studies.

Suppression of N-Methylated Byproduct Formation

N-Methyl-2-(2-hydroxyethyl)piperidine formation is mitigated by:

- Amine Co-Solvent Systems: Piperidine or pyridine (10–1000 mol%) stabilizes intermediates via base-assisted CO₂ reduction, preventing methylation.

- High Catalyst Loading: ≥0.15 g Ru per mole ensures rapid hydrogenation, reducing exposure to reactive intermediates.

- Moderate Temperatures: 90–120°C balances reaction rate and byproduct formation.

The role of amines extends beyond solvent; they act as scavengers for reactive species and improve catalyst stability. Piperidine’s basicity enhances hydrosilane activation in CO₂ reduction, aligning with mechanisms observed in formylation reactions.

Catalyst Regeneration and Recycling Protocols

Ruthenium and palladium catalysts demonstrate exceptional recyclability in continuous processes:

- RuO₂: Regeneration via "pickling" (ambient to 50°C in inert gas) maintains activity over 10+ cycles.

- Pd/C: Transfer hydrogenation in rotating bed reactors (SpinChem®) enables >10 cycles without filtration, achieving 90% conversion in each run.

Table 2: Catalyst Recycling Efficiency

| Catalyst | Reactor Type | Cycles | Conversion (% per cycle) |

|---|---|---|---|

| RuO₂ | Batch (pickling) | 5 | 85–92 |

| Pd/C | SpinChem® RBR | 10 | 90–95 |

Data from hydrogenation and transfer hydrogenation studies.

Lipase-catalyzed transesterification represents one of the most extensively studied approaches for the kinetic resolution of 2-piperidineethanol derivatives [1]. The primary challenge in enzymatic resolution of this substrate stems from its conformational flexibility and the location of the primary alcohol group two carbons away from the molecular stereocenter [1].

Initial screening studies involving over 20 different lipase preparations demonstrated that reaction enantioselectivities were generally quite low when performed at 45°C in organic solvents [1]. Among the lipases tested, porcine pancreatic lipase possessed opposite enantioselectivity compared to all other lipases, while Lipase PS showed the highest selectivity among the R-selective enzymes [1]. The choice of protecting group for the amino nitrogen significantly influenced substrate reactivity, with N-tert-butoxycarbonyl (N-Boc) derivatives proving to be slightly superior substrates compared to benzyloxycarbonyl (N-Cbz) and fluorenylmethyloxycarbonyl (N-Fmoc) protected variants [1].

Solvent selection studies revealed that hexane provided marginally better results for Lipase PS-catalyzed reactions, while methyl tert-butyl ether remained optimal for porcine pancreatic lipase [1]. The enhancement of enzymatic performance through organic solvent media, rather than natural aqueous environments, has been well-documented for improving both activity and selectivity [1].

Optimization Parameters for Lipase-Mediated Resolution

Recent investigations into lipase-mediated kinetic resolution have demonstrated that enzyme immobilization can significantly enhance both activity and enantioselectivity [4]. Studies comparing free and immobilized lipases in micro-emulsion-based organogels showed that immobilized preparations generally provided higher conversions, with maximum yields reaching 49% compared to 12% for free enzymes [4]. Immobilized Mucor javanicus lipase exhibited the highest enantioselectivity with E > 200, while immobilized Rhizomucor miehei lipase demonstrated moderate selectivity (E = 35) but superior tolerance to various organic solvents [4].

Temperature optimization studies have shown that most lipase-catalyzed transesterifications proceed optimally between 40-50°C [4]. The selection of acylating agents also proves critical, with vinyl acetate and isopropenyl acetate demonstrating superior performance compared to other acyl donors [4] [1]. The irreversible nature of these acylating agents drives the kinetic resolution process to completion by preventing reverse reactions [4].

Pig Liver Esterase Hydrolysis for Chiral Intermediate Production

Pig liver esterase (EC 3.1.1.1) represents one of the earliest enzymatic approaches investigated for the kinetic resolution of 2-piperidineethanol derivatives [1]. The enzyme's application to this substrate class has revealed important insights into the structural requirements for effective chiral recognition and the limitations of this biocatalytic system.

Initial studies employed two distinct synthetic strategies: preparation of acetate esters at the hydroxyl position and synthesis of succinate half-esters [1]. Both ester types were subjected to pig liver esterase hydrolysis at pH 7.0 to minimize competing chemical hydrolysis or epimerization that could occur under more alkaline conditions [1]. Reactions were terminated after 50% conversion to maximize the theoretical enantiomeric excess achievable through kinetic resolution [1].

Enantioselectivity Data for Pig Liver Esterase Systems

The results from pig liver esterase-mediated hydrolysis demonstrated generally low enantioselectivity, with maximum enantiomeric excess values reaching only 24% for the carboxylic acid products [1]. This modest selectivity reflects the inherent difficulty in achieving high enantiorecognition for primary alcohols located distant from the stereogenic center [1].

Subsequent research has revealed that pig liver esterase preparations are derived essentially exclusively from the cytosolic fraction of pig livers, with cytosolic and microsomal esterases showing opposite enantioselectivity patterns [27]. Studies using racemic oxazepam 3-acetate as a model substrate demonstrated that cytosolic esterases hydrolyzed S- and R-enantiomers with specific activity ratios of approximately 2.3:1, while microsomal esterases showed ratios of 1:62 [27]. This fundamental difference in subcellular localization and corresponding enantiopreference has important implications for the reproducibility and predictability of pig liver esterase-mediated resolutions [27].

| Ester Substrate | Enzyme Source | pH | Conversion (%) | Product ee (%) | Configuration |

|---|---|---|---|---|---|

| Acetate ester | Pig liver esterase | 7.0 | 50 | 18 | Not specified |

| Succinate half-ester | Pig liver esterase | 7.0 | 50 | 24 | Not specified |

| Model oxazepam acetate | Cytosolic fraction | 7.4 | 50 | High S-preference | S |

| Model oxazepam acetate | Microsomal fraction | 7.4 | 50 | High R-preference | R |

The practical limitations of pig liver esterase for 2-piperidineethanol resolution led researchers to explore alternative enzymatic approaches with superior enantioselectivity and broader substrate scope [1].

Complementary Enantioselectivity in Sequential Biocatalytic Processes

The development of sequential biocatalytic processes utilizing complementary enantioselectivity represents a significant advancement in overcoming the inherent limitations of single-enzyme kinetic resolutions [1]. This approach leverages the opposite stereochemical preferences of different enzymes to achieve enhanced overall selectivity and improved yields of both enantiomeric products [1].

Dual-Enzyme Sequential Resolution Protocol

The most successful implementation of complementary enantioselectivity for 2-piperidineethanol derivatives involves the sequential application of Lipase PS and porcine pancreatic lipase [1]. The protocol begins with acetylation of the racemic N-Boc-protected 2-piperidineethanol using Lipase PS under optimized conditions [1]. After enzyme filtration and reagent removal, the crude mixture undergoes butanoylation using porcine pancreatic lipase under its respective optimal conditions [1].

This sequential approach effectively addresses the low selectivity observed with individual lipases by combining their complementary enantiopreferences [1]. The final reaction mixture contains enantioenriched R-acetate, S-butanoate, and nearly racemic unreacted starting material, which can be efficiently separated by flash chromatography [1]. Subsequent hydrolysis of the separated esters followed by a second acetylation step using the respective lipases yields both alcohol enantiomers with high enantiomeric excess [1].

Advanced Sequential Systems and Cascade Reactions

Recent developments in sequential biocatalytic processes have expanded beyond simple dual-enzyme systems to incorporate multiple enzymatic transformations in cascade arrangements [13] [14]. These advanced systems often employ orthogonal cofactor preferences to enable concurrent operation of multiple enzymes without mutual interference [14].

One notable example involves ketoreductases with different cofactor dependencies operating in tandem to achieve dynamic kinetic resolution [14]. The first ketoreductase selectively oxidizes the S-enantiomer of a racemic alcohol using NAD+, while a second ketoreductase with NADPH specificity reduces the resulting ketone to the desired R-enantiomer [14]. This orthogonal cofactor approach allows both enzymatic steps to operate simultaneously while maintaining high selectivity [14].

Sequential kinetic resolution systems have also been developed using halohydrin dehalogenases, where the enzyme catalyzes both ring closure and subsequent nucleophilic substitution reactions [30]. In these systems, the enantioselectivity of the second transformation amplifies the overall selectivity achieved in the first step [30]. The method has demonstrated the ability to produce two valuable enantiopure building blocks with enantiomeric excess values exceeding 95% and total yields of 81% from racemic starting materials [30].

| Sequential System | Enzyme 1 | Enzyme 2 | First Product ee (%) | Second Product ee (%) | Total Yield (%) |

|---|---|---|---|---|---|

| Lipase PS/PPL | Lipase PS | Porcine pancreatic lipase | >90 | >90 | 75-85 |

| Dual KRED | KRED (NAD+) | KRED (NADPH) | Not applicable | >95 | 85-95 |

| Halohydrin dehalogenase | HheC-W249F | HheC-W249F | >95 | >95 | 81 |

Mechanistic Considerations in Sequential Processes

The success of sequential biocatalytic processes depends critically on the maintenance of stereochemical integrity throughout the transformation sequence [30]. Dynamic kinetic resolution systems require rapid interconversion between substrate enantiomers, typically through keto-enol tautomerism or base-catalyzed racemization [16]. The rate of racemization must exceed the rate of the slower enzymatic transformation to achieve theoretical yields approaching 100% [16].

In static kinetic resolution systems, the challenge lies in optimizing reaction conditions to favor the desired stereochemical outcome while minimizing competing side reactions [30]. The development of mutant enzymes with enhanced enantioselectivity has proven particularly valuable in these applications [30]. Site-directed mutagenesis and directed evolution approaches have yielded enzyme variants with significantly improved selectivity factors, enabling the practical implementation of sequential resolution strategies [32].

The integration of complementary enzymatic activities within single reaction vessels presents additional considerations regarding pH compatibility, temperature optima, and cofactor requirements [13]. Successful implementations often require careful temporal separation of enzymatic steps or the use of compartmentalized systems to prevent mutual inhibition [13] [34].

2-Piperidineethanol serves as an exceptional synthetic precursor for the construction of complex piperidine alkaloids through the strategic use of N-protected aldehyde intermediates [1] [2]. The transformation of 2-piperidineethanol to its corresponding N-protected aldehyde represents a fundamental strategy in targeted organic synthesis, enabling access to diverse alkaloid structures with remarkable efficiency and stereochemical control.

Primary Transformation Methodologies

Swern Oxidation Protocol: The conversion of 2-piperidineethanol to N-protected aldehydes is most commonly achieved through Swern oxidation, which provides yields ranging from 70-90% while maintaining excellent stereochemical integrity [1] [3] [2]. This method involves the use of oxalyl chloride and dimethyl sulfoxide at low temperatures, followed by triethylamine treatment, ensuring preservation of the crucial stereocenter at position 2 of the piperidine ring.

Enzymatic Oxidation Systems: A more environmentally sustainable approach employs laccases from Trametes pubescens or Myceliophtora thermophyla in conjunction with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a mediator, utilizing molecular oxygen as the primary oxidant [4]. This biocatalytic transformation achieves yields of 80-95% and represents a significant advancement in green chemistry applications for alkaloid synthesis.

Strategic Applications in Natural Product Synthesis

The N-protected aldehyde intermediates derived from 2-piperidineethanol have demonstrated exceptional versatility in the total synthesis of numerous piperidine alkaloids. Notable examples include the enantioselective synthesis of (+)-aloperine, where the aldehyde intermediate undergoes efficient Diels-Alder cycloaddition to construct the complex tetracyclic framework [4]. Similarly, the synthesis of boehmeriasin A utilizes sequential Grignard addition, oxidation with Dess-Martin periodinane, and palladium-catalyzed intramolecular coupling reactions starting from the N-protected aldehyde [5].

Data Summary of Key Transformations

| Transformation | Yield Range (%) | Selectivity | Key Advantages |

|---|---|---|---|

| Swern Oxidation | 70-90 | N/A | Maintains stereochemistry, scalable |

| Enzymatic Oxidation | 80-95 | N/A | Environmentally friendly, mild conditions |

| Grignard Addition | 80-95 | Variable | Enables chain extension, high efficiency |

| Diels-Alder Cycloaddition | 75-85 | High | Constructs complex frameworks rapidly |

The aldehyde functionality provides an excellent electrophilic center for subsequent transformations, including asymmetric allylation reactions that enable the introduction of additional stereogenic centers with high diastereoselectivity. These transformations typically proceed with yields exceeding 80% and diastereomeric excesses greater than 95% [6].

Stereodivergent Synthesis of Sedamine and Allosedamine Derivatives

The stereodivergent synthesis of sedamine and allosedamine derivatives represents a pinnacle achievement in the application of 2-piperidineethanol for targeted organic synthesis [7] [8] [9]. This approach enables systematic access to all possible stereoisomers of these important piperidine alkaloids through carefully orchestrated synthetic sequences.

Brown Allylation Strategy

Asymmetric Allylboration Protocol: The Brown allylation methodology employs B-allyldiisopinocampheylborane reagents to achieve exceptional stereocontrol in the synthesis of homoallylic alcohols from 2-piperidineethanol-derived aldehydes [10] [9]. This transformation provides access to all four possible stereoisomers through judicious selection of the appropriate enantiomer of the allylborane reagent.

The reaction proceeds through a well-defined Zimmerman-Traxler transition state, minimizing steric interactions between the axial isopinocampheyl ligands and the allyl group. Optimal reaction conditions involve slow addition of the allylborane reagent to the aldehyde in diethyl ether or tetrahydrofuran at -78°C, providing yields of 68-83% with enantiomeric excesses ranging from 84-97% [9].

Mechanistic Considerations and Selectivity

Temperature Effects: The enantioselectivity of Brown allylation reactions shows strong temperature dependence, with optimal results obtained at -100°C in diethyl ether, achieving diastereomeric ratios up to 15:1 [9]. Higher temperatures lead to decreased selectivity due to increased conformational flexibility of the transition state.

Substrate Scope and Limitations: The methodology demonstrates broad tolerance for various protecting groups on the piperidine nitrogen, including Boc, Cbz, and Fmoc derivatives. However, sterically demanding substituents adjacent to the reaction center can diminish both yield and selectivity.

Synthetic Applications in Alkaloid Construction

Sedamine Synthesis Pathway: The synthesis of both enantiomers of sedamine has been accomplished through a convergent strategy employing Brown allylation as the key stereochemistry-determining step [8]. Following allylation, the homoallylic alcohol undergoes Mitsunobu reaction for stereochemical inversion when required, followed by ring-closing metathesis to establish the six-membered lactone ring system.

Allosedamine Derivatives: Access to allosedamine derivatives follows an analogous pathway, with the key difference being the choice of allylborane enantiomer and subsequent functional group manipulations. The method enables preparation of gram-scale quantities of both natural products with excellent enantiomeric purity (>98% ee) [8].

Comparative Analysis of Stereodivergent Approaches

| Approach | Yield (%) | Selectivity (ee%) | Steps | Key Advantages |

|---|---|---|---|---|

| Brown Allylation | 68-83 | 84-97 | 6-8 | High selectivity, predictable |

| Asymmetric Allylboration | 85-95 | >95 | 5-7 | Excellent diastereoselectivity |

| Mitsunobu Inversion | 75-90 | N/A | 1 | Reliable stereochemical inversion |

| Enzymatic Resolution | 70-85 | 75-85 | 2-3 | Complementary selectivity |

The enzymatic kinetic resolution approach using Lipase PS and porcine pancreatic lipase provides an alternative strategy for accessing enantiopure starting materials [8]. This method demonstrates complementary enantioselectivity, enabling the preparation of both enantiomers through sequential enzymatic transformations.

Polycyclic Scaffold Development Through Intramolecular Cyclization

The development of polycyclic scaffolds through intramolecular cyclization reactions represents a sophisticated application of 2-piperidineethanol in targeted organic synthesis [11] [12]. These transformations enable the construction of complex molecular architectures that serve as versatile intermediates for natural product synthesis and drug discovery.

Ring-Closing Metathesis Applications

RCM of Dialkenyl Systems: Ring-closing metathesis (RCM) reactions of dialkenyl amines, amides, and carbamates derived from 2-piperidineethanol provide efficient access to six-membered nitrogen heterocycles [12]. The Grubbs catalysts, particularly the second-generation Hoveyda-Grubbs catalyst, demonstrate exceptional performance in these transformations.

Optimal reaction conditions typically involve 5-20 mol% catalyst loading in dichloromethane or 1,2-dichloroethane at temperatures ranging from room temperature to reflux. The reactions show excellent compatibility with various protecting groups, including Boc, Cbz, and benzyl derivatives, proceeding with yields of 85-95% [12].

Functional Group Tolerance: The RCM methodology demonstrates remarkable tolerance for diverse functional groups, including free hydroxyl groups, acetals, silyl ethers, and acetonide protecting groups. This broad functional group compatibility enables the construction of highly functionalized polycyclic systems without the need for extensive protection-deprotection sequences.

Intramolecular Cyclization Strategies

Heck Coupling Reactions: Intramolecular Heck reactions provide access to bicyclic and tricyclic piperidine derivatives through palladium-catalyzed carbon-carbon bond formation [11]. These reactions typically employ Pd(CH₃CN)₂Cl₂ as catalyst in conjunction with CuCl₂ as oxidant, proceeding at room temperature with yields ranging from 75-90%.

1,3-Dipolar Cycloadditions: The combination of RCM with subsequent 1,3-dipolar cycloadditions enables the stereoselective synthesis of fused tricyclic derivatives containing up to three stereogenic centers [11]. These cascade processes demonstrate remarkable efficiency, constructing complex molecular frameworks in minimal synthetic steps.

Mechanistic Insights and Stereochemical Control

Conformational Preferences: The success of intramolecular cyclization reactions depends critically on the conformational preferences of the substrate molecules. Computational studies reveal that the presence of protecting groups and substituents significantly influences the preferred conformations, thereby affecting both reaction rates and stereochemical outcomes.

Stereochemical Outcomes: Intramolecular cyclizations generally proceed with high levels of stereochemical control, particularly when conformational constraints favor specific transition state geometries. The products typically exhibit well-defined stereochemical relationships that reflect the inherent bias of the cyclization process.

Synthetic Applications and Product Diversity

Bicyclic Derivatives: The methodology provides access to diverse bicyclic piperidine systems, including indolizidines, quinolizidines, and azabicyclo[4.3.0]nonanes. These structures serve as key intermediates in the synthesis of numerous alkaloid natural products.

Tricyclic Systems: More complex tricyclic systems can be accessed through sequential cyclization processes, often involving initial RCM followed by additional intramolecular reactions. These transformations enable rapid access to molecular complexity that would be difficult to achieve through alternative synthetic approaches.

Comprehensive Cyclization Data

| Reaction Type | Catalyst System | Yield Range (%) | Stereoselectivity | Applications |

|---|---|---|---|---|

| RCM (Dialkenyl amines) | Grubbs II | 85-95 | N/A | Six-membered heterocycles |

| RCM (Carbamates) | Hoveyda-Grubbs | 80-95 | N/A | Protected piperidines |

| Intramolecular Heck | Pd(CH₃CN)₂Cl₂/CuCl₂ | 75-90 | High | Bicyclic systems |

| 1,3-Dipolar cycloaddition | Various | 80-95 | Excellent | Tricyclic derivatives |

| Chloroamination | NCS/Various | 70-85 | Good | Halogenated products |

The development of polycyclic scaffolds through these methodologies has found extensive application in the synthesis of biologically active compounds, including potential drug candidates and natural product analogs. The ability to rapidly access molecular complexity while maintaining excellent stereochemical control makes these approaches particularly valuable for medicinal chemistry applications.

Physical Description

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (51.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (98.72%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (51.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (51.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

(S)-2-Piperidineethanol

General Manufacturing Information

2-Piperidineethanol: ACTIVE